molecular formula C16H12ClNO2 B12563442 N-[3-(4-Chlorophenyl)acryloyl]benzamide CAS No. 173909-84-7

N-[3-(4-Chlorophenyl)acryloyl]benzamide

Cat. No.: B12563442
CAS No.: 173909-84-7
M. Wt: 285.72 g/mol
InChI Key: VNRIHAUGLQWODW-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)acryloyl]benzamide is a synthetic amide derivative featuring a benzamide core conjugated with a 3-(4-chlorophenyl)acryloyl moiety. The acryloyl group introduces rigidity and planar geometry, influencing molecular interactions and crystallinity.

Properties

CAS No.

173909-84-7

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)prop-2-enoyl]benzamide

InChI

InChI=1S/C16H12ClNO2/c17-14-9-6-12(7-10-14)8-11-15(19)18-16(20)13-4-2-1-3-5-13/h1-11H,(H,18,19,20)

InChI Key

VNRIHAUGLQWODW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Chlorophenyl)acryloyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with benzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-Chlorophenyl)acryloyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or acrylamides.

Scientific Research Applications

N-[3-(4-Chlorophenyl)acryloyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-Chlorophenyl)acryloyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Crystallography

The molecular geometry of N-[3-(4-Chlorophenyl)acryloyl]benzamide is anticipated to resemble other benzanilides. Key structural parameters from analogues include:

Compound Dihedral Angle (Benzamide Rings) Hydrogen Bonding Patterns Reference
N-(4-Chlorophenyl)benzamide 60.76° between rings N–H⋯O chains in [100] direction
3-Chloro-N-phenylbenzamide Monoclinic (P21/c) symmetry Intermolecular C–H⋯O interactions
3-Chloro-N-(4-methoxyphenyl)propanamide C(=O)–N(H)–Car angle: -33.70° N–H⋯O and C–H⋯O chains along a-axis
Antifungal Activity

Compounds like (E,Z)-4-(3-(4-chlorophenyl)acryloyl)morpholine exhibit fungicidal activity against phytopathogens .

Kinase Inhibition

Triazole chalcone derivatives (e.g., 4a-h) show anti-osteosarcoma activity via kinase inhibition . Structural similarity implies that the target compound may interact with ATP-binding pockets in kinases.

Structural Diversity and Bioactivity
  • Oxadiazine Derivatives : Exhibit rigid heterocyclic cores but lack the acryloyl group, reducing conjugation .
  • Thiazine Derivatives : Carbene-catalyzed annulation introduces axial chirality, a feature absent in the target compound .

Physicochemical Properties

Property N-[3-(4-Cl-Ph)acryloyl]benzamide N-(4-Cl-Ph)benzamide 6-(4-Cl-Ph)-4H-oxadiazine
Molecular Weight ~300 (estimated) 231.67 393.7
Melting Point Not reported 165–167°C 142–144°C
Solubility Low (non-polar groups) Moderate in ethanol Low (heterocyclic core)

Key Research Findings

Crystallographic Trends : Substituents on the benzamide ring significantly influence packing efficiency. Chlorine atoms enhance halogen bonding, while methoxy groups introduce steric hindrance .

Bioactivity Correlation : The presence of acryloyl groups correlates with antifungal and kinase inhibitory activities, as seen in morpholine and chalcone derivatives.

Synthetic Flexibility : Acylation methods allow modular substitution, enabling rapid diversification of benzamide libraries .

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